Broad-Spectrum Trypanocidal Potency of the N-(2-phenylthiazol-4-yl)ethyl Amide Scaffold
The N-(2-(2-phenylthiazol-4-yl)ethyl)amide class to which 863512-67-8 belongs demonstrates consistent, rapid, and potent trypanocidal activity against both T. brucei and T. cruzi. The lead compound 64a—a close structural analog within the same amide series—showed sub-micromolar potency against both species. Critically, the class operates through a non-CYP51 mechanism, distinguishing it from established antitrypanosomal agents such as posaconazole and other azole CYP51 inhibitors that dominate current clinical pipelines [1]. This mechanistic differentiation is a quantifiable procurement rationale: a CYP51-targeting comparator such as posaconazole exhibits T. cruzi IC₅₀ values in the low nanomolar range against intracellular amastigotes but suffers from known resistance liabilities and variable strain susceptibility, whereas the phenylthiazole amide class retains consistent activity across both trypanosome species without CYP51 target engagement [1].
| Evidence Dimension | Broad-spectrum trypanocidal activity (T. brucei & T. cruzi) |
|---|---|
| Target Compound Data | Compound belongs to class with sub-μM activity against both T. brucei and T. cruzi; compound 64a cleared T. cruzi infection in a mouse model when CYP metabolism was inhibited [1]. |
| Comparator Or Baseline | Posaconazole (CYP51 inhibitor): T. cruzi intracellular amastigote IC₅₀ in low nM range but target-based resistance documented; benznidazole: standard-of-care with variable efficacy and significant toxicity [1]. |
| Quantified Difference | Non-CYP51 mechanism avoids cross-resistance with azole CYP51 inhibitors; consistent dual-species activity unlike species-selective CYP51 inhibitors [1]. |
| Conditions | In vitro T. brucei bloodstream-form assay; T. cruzi intracellular amastigote assay; T. cruzi murine infection model with CYP inhibition [1]. |
Why This Matters
Procurement of 863512-67-8 enables research into a mechanistically distinct antitrypanosomal scaffold that retains activity against both major trypanosome species and is not compromised by pre-existing CYP51 resistance mechanisms.
- [1] Russell, S.; Rahmani, R.; Jones, A. J.; Newson, H. L.; Neilde, K.; Cotillo, I.; Rahmani Khajouei, M.; Ferrins, L.; Qureishi, S.; Nguyen, N.; Martinez-Martinez, M. S.; Weaver, D. F.; Kaiser, M.; Riley, J.; Thomas, J.; De Rycker, M.; Read, K. D.; Flematti, G. R.; Ryan, E.; Tanghe, S.; Rodriguez, A.; Charman, S. A.; Kessler, A.; Avery, V. M.; Baell, J. B.; Piggott, M. J. Hit-to-Lead Optimization of a Novel Class of Potent, Broad-Spectrum Trypanosomacides. J. Med. Chem. 2016, 59 (21), 9686–9720. View Source
